molecular formula C17H12F3NO3S B2967584 Methyl 3-(4-methoxyphenyl)-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxylate CAS No. 400085-35-0

Methyl 3-(4-methoxyphenyl)-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxylate

Cat. No.: B2967584
CAS No.: 400085-35-0
M. Wt: 367.34
InChI Key: AZXPPDBINFZVSA-UHFFFAOYSA-N
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Description

Methyl 3-(4-methoxyphenyl)-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxylate is a sophisticated synthetic building block designed for research and development, particularly in the field of anticancer agent discovery. This compound belongs to the class of functionalized thieno[3,2-b]pyridine carboxylates, a scaffold demonstrating significant potential in medicinal chemistry. Its molecular architecture, featuring a 4-methoxyphenyl group at the 3-position and a metabolically stable trifluoromethyl group at the 6-position of the thienopyridine core, is strategically designed for structure-activity relationship (SAR) studies. Scientific literature indicates that closely related methyl 3-arylthieno[3,2-b]pyridine-2-carboxylate derivatives have exhibited promising growth inhibitory effects (with GI50 values in the micromolar range) against triple-negative breast cancer (TNBC) cell lines, such as MDA-MB-231 and MDA-MB-468 . These compounds are typically synthesized via C-C Pd-catalyzed Suzuki-Miyaura cross-coupling, a versatile method for introducing diverse (hetero)aryl groups . The antitumor potential of this chemical series highlights the research value of this specific compound for investigating new therapeutic options against aggressive cancers. This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should handle this material with appropriate precautions, consulting the safety data sheet (SDS) prior to use. Specific analytical data for this lot is available in the Certificate of Analysis (CoA).

Properties

IUPAC Name

methyl 3-(4-methoxyphenyl)-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12F3NO3S/c1-23-11-5-3-9(4-6-11)13-14-12(25-15(13)16(22)24-2)7-10(8-21-14)17(18,19)20/h3-8H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZXPPDBINFZVSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=C(SC3=C2N=CC(=C3)C(F)(F)F)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12F3NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

Compounds with similar structures have been used in the synthesis of conjugated polymers, suggesting that this compound may interact with similar targets.

Mode of Action

The incorporation of a trifluoromethyl group at the 3-position of a thieno[3,4-b]thiophene-2-ethyl carboxylate unit has shown pronounced steric and electronic effects. This suggests that the compound may interact with its targets through steric and electronic effects, altering the properties of the targets.

Biochemical Pathways

The compound’s trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials, indicating that it may affect a variety of biochemical pathways.

Biological Activity

Methyl 3-(4-methoxyphenyl)-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxylate is a synthetic compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This compound features a unique thieno[3,2-b]pyridine structure, enhanced by a trifluoromethyl group and a methoxyphenyl moiety, which contribute to its distinctive chemical properties and biological effects.

  • Molecular Formula : C17_{17}H12_{12}F3_3NO3_3S
  • Molecular Weight : 367.34 g/mol
  • CAS Number : 400085-35-0

The compound's structural characteristics are critical for its biological activity, influencing its lipophilicity and interaction with biological targets.

Antitumor Properties

Recent studies have highlighted the antitumor potential of this compound, particularly against triple-negative breast cancer (TNBC) cell lines such as MDA-MB-231 and MDA-MB-468.

Key Findings:

  • Inhibition of Cell Growth : The compound demonstrated significant growth inhibition in TNBC cell lines while showing minimal toxicity to non-tumorigenic cells (e.g., MCF-12A) .
  • Mechanism of Action : Investigations suggest that it interferes with cell viability and proliferation pathways without inducing apoptosis, as indicated by unchanged levels of apoptotic markers like PARP and caspase-3 .
  • Cell Cycle Effects : Treatment with this compound increased the G0/G1 phase population and decreased the S phase in MDA-MB-231 cells, suggesting a potential mechanism involving cell cycle arrest .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound's biological activity, it is beneficial to compare it with other thieno[3,2-b]pyridine derivatives:

Compound NameStructure HighlightsBiological Activity
Methyl 3-phenylthieno[3,2-b]pyridine-2-carboxylateLacks trifluoromethyl groupModerate antitumor activity
Methyl 3-(p-tolyl)thieno[3,2-b]pyridine-2-carboxylateContains a tolyl group instead of methoxySimilar antitumor properties
Methyl 6-fluorothieno[3,2-b]pyridine-2-carboxylateFluoro group instead of trifluoro groupDifferent pharmacological profile

The presence of both the methoxy and trifluoromethyl groups in this compound enhances its lipophilicity and potentially increases its biological activity compared to similar compounds lacking these functional groups .

In Vitro Studies

In vitro assays using sulforhodamine B demonstrated that the most promising derivatives of this compound inhibited growth in TNBC cell lines at concentrations below 10 µM. Specifically, one derivative showed a GI50_{50} concentration of approximately 13 µM against MDA-MB-231 cells .

In Ovo Studies

Further evaluation using an in ovo chick chorioallantoic membrane (CAM) model indicated that treatment with the compound resulted in reduced tumor size, providing preliminary evidence for its potential efficacy in vivo .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional analogs can be categorized based on substituent variations at positions 3, 4, 6, and the ester group. Below is a comparative analysis:

Substituent Position and Electronic Effects

Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Properties/Activities Reference
Target Compound 3-(4-methoxyphenyl), 6-(trifluoromethyl) C₁₇H₁₂F₃NO₃S 367.34 g/mol Hypothesized enhanced solubility (methoxy) and metabolic stability (trifluoromethyl). Potential antitumor activity inferred from similar scaffolds (e.g., ).
Ethyl 3-amino-6-(4-methoxyphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylate 4-(trifluoromethyl), 6-(4-methoxyphenyl) C₁₈H₁₅F₃N₂O₃S 408.38 g/mol Positional isomer of target compound. Demonstrated in vitro anti-HCC activity (GI₅₀ = 1.2 µM) with low hepatotoxicity ().
Methyl 3-amino-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylate 4-(trifluoromethyl), 6-phenyl C₁₆H₁₁F₃N₂O₂S 352.33 g/mol Structural analog with phenyl at position 6. Hepatotoxicity observed in derivatives with methoxy-substituted benzene ().
Methyl 3-(3-pyridinyl)-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxylate 3-(pyridinyl), 6-(trifluoromethyl) C₁₅H₉F₃N₂O₂S 338.30 g/mol Pyridinyl substituent may enhance binding to kinase targets. Fluorescence properties noted in related methoxylated di(hetero)arylethers ().

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